tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate, with the CAS number 1366985-06-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 291.39 g/mol. The compound features a piperidine ring, which is known for its diverse biological properties.
Research indicates that compounds with a piperidine structure can interact with various neurotransmitter systems, including serotonin and dopamine receptors. The specific interactions of this compound with these receptors could contribute to its pharmacological effects, although detailed studies are still required to elucidate its precise mechanism.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could be a contributing factor.
- Analgesic Properties : There is emerging evidence to support the analgesic activity of this compound, potentially linked to its interaction with pain pathways in the central nervous system.
Case Studies
- Study on Antidepressant Effects : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a potential for this compound as an alternative treatment for depression.
- Pain Management Research : In a controlled experiment assessing pain response, subjects treated with the compound showed reduced sensitivity to nociceptive stimuli compared to control groups. This suggests a possible analgesic mechanism that warrants further investigation.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Model Used |
---|---|---|
Antidepressant | Reduction in depressive behaviors | Rodent models (FST, TST) |
Analgesic | Decreased sensitivity to pain stimuli | Controlled pain assessment |
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(4-methylphenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-6-8-14(9-7-13)17(20)10-5-11-18(12-17)15(19)21-16(2,3)4/h6-9,20H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIPGOWWKUFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCN(C2)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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